molecular formula C17H18N2O B2354988 N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide CAS No. 1311832-67-3

N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide

Cat. No. B2354988
CAS RN: 1311832-67-3
M. Wt: 266.344
InChI Key: IYUKHTWZNQOHGR-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is a compound that has gained attention due to its potential applications in scientific research. It is a small molecule that can be synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is not fully understood. However, it is believed to interact with specific biomolecules, such as cysteine and metal ions, through covalent or non-covalent interactions.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide has been shown to have unique biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is that it may interact with other biomolecules in biological samples, leading to potential false positives or interference.

Future Directions

There are several potential future directions for the use of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in scientific research. One direction is the development of more specific and sensitive metal ion sensors using this compound as a ligand. Additionally, further investigation into its potential as a proteasome inhibitor for cancer treatment could be explored. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide can be achieved using a variety of methods. One common method involves the reaction of 2-naphthylamine with acrylonitrile to form N-(2-naphthyl)acrylamide. This compound can then be reacted with propionyl chloride to form N-(2-naphthyl)-3-propionylacrylamide. Finally, the addition of cyanide ion to this compound results in the formation of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide.

Scientific Research Applications

N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. Additionally, it has been used as a ligand for the development of metal ion sensors.

properties

IUPAC Name

N-(1-cyanopropyl)-3-naphthalen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-16(12-18)19-17(20)10-8-13-7-9-14-5-3-4-6-15(14)11-13/h3-7,9,11,16H,2,8,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKHTWZNQOHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide

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